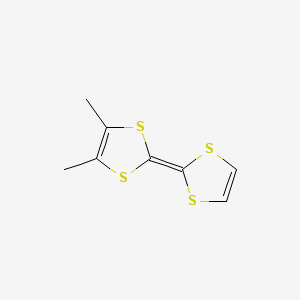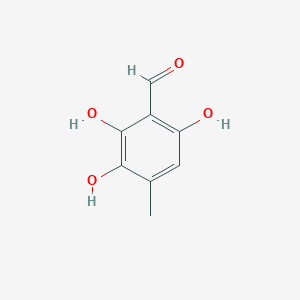
2,3,6-Trihydroxy-4-methylbenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,6-Trihydroxy-4-methylbenzaldehyde is an organic compound with the molecular formula C8H8O4 It is a derivative of benzaldehyde, characterized by the presence of three hydroxyl groups and a methyl group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6-Trihydroxy-4-methylbenzaldehyde typically involves the hydroxylation of toluene derivatives. One common method is the hydroxylation of 2-chloro-6-methylbenzoic acid, followed by reduction of the carboxyl group to form 2-chloro-6-methylbenzyl alcohol. This intermediate is then subjected to further hydroxylation to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as controlled temperatures and pressures, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2,3,6-Trihydroxy-4-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base or acid catalyst.
Major Products
Oxidation: 2,3,6-Trihydroxy-4-methylbenzoic acid.
Reduction: 2,3,6-Trihydroxy-4-methylbenzyl alcohol.
Substitution: Various ethers or esters depending on the substituent introduced.
科学的研究の応用
2,3,6-Trihydroxy-4-methylbenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Studied for its potential therapeutic effects, including antioxidant and anti-inflammatory activities.
Industry: Utilized in the synthesis of dyes, fragrances, and other industrial chemicals
作用機序
The mechanism of action of 2,3,6-Trihydroxy-4-methylbenzaldehyde involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The aldehyde group can react with nucleophiles, such as amino groups in proteins, leading to the formation of Schiff bases. These interactions can modulate biological pathways and exert therapeutic effects .
類似化合物との比較
Similar Compounds
- 2,3,4-Trihydroxybenzaldehyde
- 2,4,6-Trihydroxybenzaldehyde
- 3,4,5-Trihydroxybenzaldehyde
Uniqueness
2,3,6-Trihydroxy-4-methylbenzaldehyde is unique due to the specific positioning of its hydroxyl and methyl groups, which confer distinct chemical properties and reactivity. This structural arrangement allows for unique interactions in chemical reactions and biological systems, differentiating it from other similar compounds .
特性
分子式 |
C8H8O4 |
|---|---|
分子量 |
168.15 g/mol |
IUPAC名 |
2,3,6-trihydroxy-4-methylbenzaldehyde |
InChI |
InChI=1S/C8H8O4/c1-4-2-6(10)5(3-9)8(12)7(4)11/h2-3,10-12H,1H3 |
InChIキー |
BATFCETZIPDVPP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1O)O)C=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


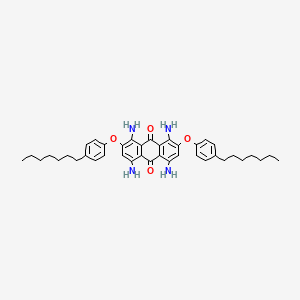
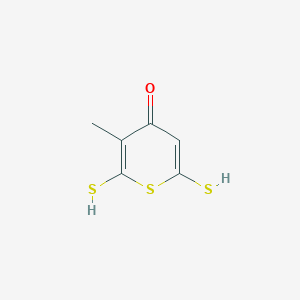

![4-Hydroxy-3-(3'-hydroxy-[1,1'-biphenyl]-4-yl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B13137919.png)
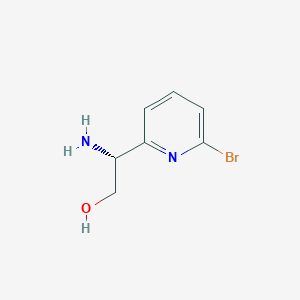
![5-(Methylsulfonyl)benzo[d]isoxazol-3-amine](/img/structure/B13137929.png)
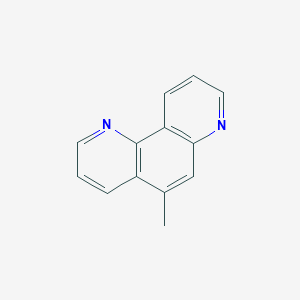
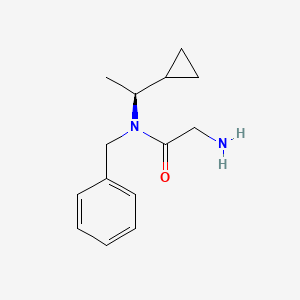
![7-Chloro-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B13137958.png)

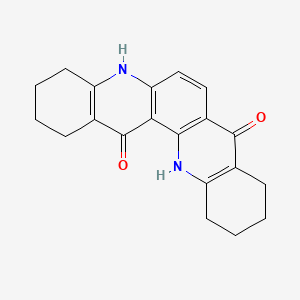

![4-[(1R)-1-Hydroxyprop-2-en-1-yl]phenol](/img/structure/B13137979.png)
